molecular formula C6H4Cl2FNO B2630148 3,5-DIchloro-2-fluoro-6-methoxypyridine CAS No. 2288709-03-3

3,5-DIchloro-2-fluoro-6-methoxypyridine

Cat. No.: B2630148
CAS No.: 2288709-03-3
M. Wt: 196
InChI Key: YJHRVYGURACNHR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluoro-6-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2FNO. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-fluoro-6-methoxypyridine typically involves the nucleophilic substitution of a fluorine atom on a pyridine ring. One common method is the reaction of pentafluoropyridine with sodium azide, followed by further substitution reactions . The reaction conditions often include the use of polar aprotic solvents and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium fluoride, and other nucleophiles in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3,5-Dichloro-2-fluoro-6-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like chlorine and fluorine atoms enhances its reactivity and binding affinity to these targets. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-fluoro-6-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methoxy groups on the pyridine ring enhances its versatility in various applications .

Properties

IUPAC Name

3,5-dichloro-2-fluoro-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHRVYGURACNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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